5-Methylbenzofuran-2-carboxylic acid

Descripción

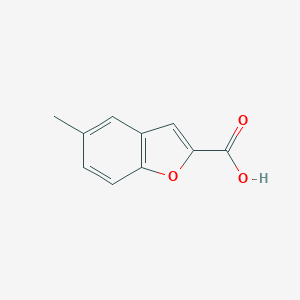

Structure

2D Structure

Propiedades

IUPAC Name |

5-methyl-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-6-2-3-8-7(4-6)5-9(13-8)10(11)12/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNTYTQILDXWFLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60359021 | |

| Record name | 5-methyl-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10242-09-8 | |

| Record name | 5-methyl-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-1-benzofuran-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Methylbenzofuran 2 Carboxylic Acid and Analogues

Catalytic Strategies in Benzofuran-2-carboxylic Acid Synthesis

Modern organic synthesis heavily relies on catalytic methods to construct complex heterocyclic systems like benzofurans. These strategies offer advantages in terms of efficiency, selectivity, and functional group tolerance over classical methods. The direct synthesis of benzofuran-2-carboxylic acids can be achieved through various catalytic pathways, including the Perkin rearrangement of 3-halocoumarins, which can be expedited using microwave assistance. nih.gov Another notable method involves the copper-catalyzed intramolecular C-O coupling of 2-gem-dibromovinylphenols, followed by molybdenum-mediated carbonylation to yield a range of functionalized benzofuran-2-carboxylic acids and their derivatives without the need for palladium or CO gas. organic-chemistry.org

Transition-metal catalysis is a cornerstone of benzofuran (B130515) synthesis, enabling the formation of the heterocyclic ring through various annulation and cyclization reactions. nih.gov These methods often involve the activation of C-H or C-X bonds to facilitate intramolecular ring closure.

Palladium and copper catalysts are widely employed in tandem for the synthesis of benzofurans. A prevalent and robust strategy is the Sonogashira coupling of 2-halophenols (such as 2-iodophenols) with terminal alkynes, which, upon subsequent intramolecular cyclization, yields the benzofuran ring. nih.govacs.orgnih.gov In this sequence, a copper(I) species often acts as a co-catalyst with a palladium complex. nih.govacs.org The Reddy group demonstrated this approach in 2022, using (PPh₃)PdCl₂ as the catalyst and copper iodide as a co-catalyst in triethylamine (B128534) for the synthesis of various benzofuran derivatives. nih.govacs.org

Palladium catalysis is also central to functionalizing the pre-formed benzofuran-2-carboxylic acid scaffold. For instance, an 8-aminoquinoline (B160924) (8-AQ) auxiliary can be installed onto benzofuran-2-carboxylic acid, directing a palladium-catalyzed C-H arylation at the C3 position. nih.govmdpi.com Furthermore, palladium-catalyzed Tsuji-Trost-type reactions can be performed on benzofuran-2-ylmethyl acetates, which are readily prepared from the corresponding carboxylic acid, to introduce various nucleophiles at the 2-position. nih.govrsc.org

Copper catalysis, independent of palladium, is also effective. Weng et al. developed a copper-catalyzed method for synthesizing benzofuran derivatives from substituted salicylaldehyde-derived Schiff bases and alkenes. nih.gov Another green chemistry approach reported by Abtahi and Tavakol involves a one-pot reaction of o-hydroxy aldehydes, amines, and alkynes catalyzed by copper iodide in a deep eutectic solvent. nih.govacs.org

Table 1: Examples of Palladium- and Copper-Catalyzed Synthesis of Benzofuran Derivatives

| Starting Materials | Catalyst System | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Iodophenol, Terminal Alkyne | (PPh₃)PdCl₂, CuI | Triethylamine | 2-Substituted Benzofuran | Good | nih.govacs.org |

| Benzofuran-2-carboxylic acid (as 8-AQ amide), Aryl Iodide | Pd(OAc)₂ | Ag₂CO₃, 1,4-dioxane, 130 °C | 3-Aryl-benzofuran-2-carboxamide | 48-93% | mdpi.com |

| Benzofuran-2-ylmethyl acetate, 1-Ethylpiperazine | Pd₂(dba)₃, dppf | K₂CO₃, MeCN, 120 °C | 2-((4-Ethylpiperazin-1-yl)methyl)benzofuran | 87% | nih.govrsc.org |

| Salicylaldehyde (B1680747), Amine, Alkyne | CuI | Choline chloride-ethylene glycol (DES), 80 °C | 2,3-Disubstituted Benzofuran | 70-91% | nih.govacs.org |

The use of affordable and earth-abundant nickel catalysts for benzofuran synthesis has gained significant traction. thieme.de A notable method developed by Chen-Liang Deng's group involves a nickel-catalyzed intramolecular nucleophilic addition of aryl halides to aryl ketones. thieme.deorganic-chemistry.org This reaction provides a versatile route to variously substituted benzofurans. The optimal conditions were found to be Ni(OTf)₂ or Ni(dppp)₂Cl₂ with 1,10-phenanthroline (B135089) as a ligand, heated in acetonitrile. organic-chemistry.org The proposed mechanism involves the in-situ reduction of the nickel salt to Ni(0) by zinc powder, which then undergoes oxidative addition into the aryl halide bond, followed by intramolecular nucleophilic attack onto the ketone. organic-chemistry.org This methodology demonstrates good tolerance for both electron-donating and electron-withdrawing groups on the substrates, affording products in moderate to good yields. thieme.deorganic-chemistry.org

Table 2: Nickel-Catalyzed Synthesis of Benzofuran Derivatives

| Substrate | Catalyst | Ligand | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 1-(2-Bromophenyl)-2-phenylethan-1-one | Ni(OTf)₂ | 1,10-Phen | Zn, MeCN, 110 °C, N₂ | 3-Benzylbenzofuran | 75% | organic-chemistry.org |

| 1-(2-Bromo-5-methylphenyl)-2-phenylethan-1-one | Ni(OTf)₂ | 1,10-Phen | Zn, MeCN, 110 °C, N₂ | 5-Methyl-3-benzylbenzofuran | 72% | organic-chemistry.org |

| 1-(2-Bromo-4-fluorophenyl)-2-phenylethan-1-one | Ni(dppp)₂Cl₂ | 1,10-Phen | Zn, MeCN, 110 °C, N₂ | 6-Fluoro-3-benzylbenzofuran | 68% | organic-chemistry.org |

| 1-(2-Bromophenyl)-2-(4-methoxyphenyl)ethan-1-one | Ni(OTf)₂ | 1,10-Phen | Zn, MeCN, 110 °C, N₂ | 3-(4-Methoxybenzyl)benzofuran | 78% | organic-chemistry.org |

Homogeneous gold(I) catalysis has emerged as a powerful tool for activating alkynes towards nucleophilic attack, particularly in cyclization reactions to form heterocycles. rsc.org A reported intramolecular carboalkoxylation of electron-rich benzyl (B1604629) ethers of 2-ethynylaryl phenols, catalyzed by a digold(I)-NHC complex, proceeds with low catalyst loading to give 2,3-disubstituted benzofurans. rsc.org Another strategy involves a gold-catalyzed intermolecular alkoxylation/Claisen rearrangement/condensation cascade starting from quinols and alkynyl esters, which provides a facile route to diverse benzofuran derivatives. acs.org Furthermore, gold catalysis can be used to functionalize the benzofuran core itself; a ligand-controlled, chemoselective C2-functionalization of benzofurans with aryl diazoesters has been developed. acs.org

Table 3: Gold-Catalyzed Synthesis of Benzofuran Derivatives

| Starting Materials | Catalyst | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| 2-Ethynylaryl benzyl ether | [(IPr)Au]₂(μ-OH)₂ (OTf)₂ | Toluene, 80 °C | 2,3-Disubstituted Benzofuran | Moderate to Good | rsc.org |

| Quinol, Alkynyl ester | AuCl(IPr)/AgSbF₆ | Difluorodiphenylsilane, DCE | Diverse Benzofuran Derivatives | High | acs.org |

| Benzofuran, Aryl diazoester | IPrAu(PhCN)BArF | DCE, 50 °C | C2-Dearomatized Benzofuran | Up to 99% | acs.org |

The development of synthetic methods using nonprecious, earth-abundant metals like iron and copper is a key goal in green chemistry. A one-pot process for synthesizing highly substituted benzo[b]furans from simple 1-arylketones has been developed utilizing both iron and copper catalysis. nih.gov The reaction proceeds via a regioselective iron(III)-catalyzed iodination of the aryl ring, followed by an intramolecular O-arylation step. nih.gov While iron(III) chloride can catalyze this cyclization, it was found that trace amounts of copper (as low as 14 ppm) present in the iron salt were primarily responsible for the C-O bond formation. nih.gov To improve yields, the process was optimized using a defined amount of a copper(I) salt. nih.gov A separate study describes an unprecedented homocoupling of propargyl ethers to form conjugated enyne-benzofurans using an inexpensive Cu(II)/Fe(III) dual catalyst system. chemrxiv.org

Table 4: Iron- and Copper-Catalyzed One-Pot Synthesis of Benzo[b]furan

| Starting Material | Halogen Source | Catalyst System | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 1-Phenylpropan-1-one | NIS | FeCl₃ (99% purity) | MeCN, 80 °C | 2-Methyl-3-phenylbenzo[b]furan | 32% | nih.gov |

| 1-Phenylpropan-1-one | NIS | FeCl₃ (99.9% purity) | MeCN, 80 °C | 2-Methyl-3-phenylbenzo[b]furan | 60% | nih.gov |

| 1-Phenylpropan-1-one | NIS | FeCl₃ (5 mol%), CuI (10 mol%) | MeCN, 80 °C | 2-Methyl-3-phenylbenzo[b]furan | 75% | nih.gov |

| o-Iodophenyl propargyl ether | N/A | Cu(OAc)₂·H₂O, FeCl₃ | K₂CO₃, DMF, 120 °C | Enyne-benzofuran | Up to 90% | chemrxiv.org |

Rhodium and cobalt catalysts are at the forefront of C-H bond functionalization chemistry, enabling the direct conversion of C-H bonds into new C-C or C-heteroatom bonds. nih.gov These catalysts, often featuring a cyclopentadienyl (B1206354) (Cp*) ligand, can facilitate convergent and atom-economical syntheses of heterocycles. nih.govacs.org Rhodium(III) catalysts have been used in the redox-neutral annulation of N-phenoxyacetamides with ynones through successive double C-H bond activations to generate complex indenols containing a benzofuran unit. researchgate.net

Cobalt(III) catalysis has emerged as a more cost-effective alternative to rhodium for similar transformations. nih.govacs.org The first examples of cobalt-catalyzed C-H bond functionalization with addition to aldehydes have been developed. Using an oxime directing group, this cascade process allows for the single-step assembly of highly substituted furans from O-methyl oximes and various aldehydes. nih.govacs.org This approach showcases the potential for cobalt to replace expensive rhodium catalysts in C-H functionalization/cyclization cascades for heterocycle synthesis. nih.gov

Table 5: Rhodium- and Cobalt-Catalyzed Synthesis of Furan (B31954) Derivatives

| Substrate | Coupling Partner | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| N-Phenoxyacetamide | Ynone | [Cp*RhCl₂]₂ | AgSbF₆, Cu(OAc)₂, DCE, 60 °C | Indenol with Benzofuran Unit | Moderate to Excellent | researchgate.net |

| O-Methyl oxime | Benzaldehyde | [Cp*Co(CO)I₂] | AgSbF₆, NaOAc, MeOH, 80 °C | 2,3,5-Trisubstituted Furan | 86% | nih.govacs.org |

| O-Methyl oxime | 4-Chlorobenzaldehyde | [Cp*Co(CO)I₂] | AgSbF₆, NaOAc, MeOH, 80 °C | Substituted Furan | 90% | nih.govacs.org |

| O-Methyl oxime | Cyclohexanecarbaldehyde | [Cp*Co(CO)I₂] | AgSbF₆, NaOAc, MeOH, 80 °C | Substituted Furan | 62% | nih.govacs.org |

Base-Catalyzed and Environmentally Benign Syntheses

Base-catalyzed reactions are fundamental in the synthesis of benzofuran-2-carboxylic acids, with the Perkin rearrangement of 3-halocoumarins being a prominent example. nih.govnih.gov This reaction typically involves the treatment of a 3-halocoumarin with a base, such as sodium hydroxide (B78521) in an alcohol solvent, leading to a coumarin-benzofuran ring contraction. nih.govnih.gov The process is initiated by a base-catalyzed ring fission of the coumarin (B35378), followed by an intramolecular nucleophilic substitution of the vinyl halide by the resulting phenoxide anion to yield the benzofuran-2-carboxylic acid. nih.gov

The environmental impact of chemical syntheses is a growing concern, and efforts to develop more benign methodologies are crucial. In this context, the use of inexpensive and common bases like sodium hydroxide contributes to the green credentials of the synthesis. nih.gov Furthermore, the application of microwave irradiation in conjunction with base catalysis can significantly reduce reaction times from hours to minutes, thereby lowering energy consumption and aligning with the principles of green chemistry. nih.govnih.gov Solvent-free reaction conditions, where applicable, further enhance the environmental friendliness of these synthetic routes.

Precursor-Based Synthesis of 5-Methylbenzofuran-2-carboxylic Acid and Derivatives

The synthesis of this compound and its analogues often relies on the chemical transformation of suitably substituted precursors. These methods offer versatility and allow for the introduction of various functional groups onto the benzofuran scaffold.

Oxidation of Methylbenzofuran Precursors

The oxidation of a methyl group at the 2-position of the benzofuran ring is a direct route to the corresponding carboxylic acid. While direct oxidation of 2-methylbenzofuran (B1664563) can be challenging, biomimetic oxidation approaches using models of cytochrome P450 enzymes, such as Mn(III) porphyrins with hydrogen peroxide, have been explored for the oxidation of 2-methylbenzofuran. niscair.res.in These reactions proceed via the formation of an epoxide on the furan ring. niscair.res.in Subsequent rearrangement and further oxidation steps can lead to the formation of various products, and careful control of the reaction conditions is necessary to favor the formation of the desired carboxylic acid.

Another strategy involves the oxidation of other functional groups at the 2-position. For instance, a 2-formyl group can be selectively oxidized to a carboxylic acid.

Carboxylation Reactions of Halogenated Benzofurans

A well-established method for the synthesis of carboxylic acids is the carboxylation of organometallic reagents. For this compound, this involves the preparation of a 2-organometallic derivative of 5-methylbenzofuran (B96412) from a 2-halo-5-methylbenzofuran precursor.

The most common approach is the formation of a Grignard reagent from 2-bromo-5-methylbenzofuran (B13352431) by reacting it with magnesium metal. libretexts.orgmasterorganicchemistry.commasterorganicchemistry.com This Grignard reagent is then reacted with carbon dioxide (CO2), often in the form of dry ice, followed by an acidic workup to yield the desired this compound. libretexts.orgmasterorganicchemistry.commasterorganicchemistry.com

An alternative to Grignard reagents is the use of organolithium compounds. imperial.ac.uk 2-Bromo-5-methylbenzofuran can be treated with a strong base like n-butyllithium to undergo halogen-metal exchange, forming a 2-lithio-5-methylbenzofuran intermediate. This intermediate is then quenched with carbon dioxide to afford the carboxylic acid. imperial.ac.uk

Table 1: Comparison of Carboxylation Methods for Halogenated Benzofurans

| Method | Precursor | Reagents | Intermediate | Key Features |

| Grignard Reaction | 2-Bromo-5-methylbenzofuran | 1. Mg, 2. CO2, 3. H3O+ | 2-(Bromomagnesio)-5-methylbenzofuran | Classic and widely used method. libretexts.orgmasterorganicchemistry.commasterorganicchemistry.com |

| Lithiation | 2-Bromo-5-methylbenzofuran | 1. n-BuLi, 2. CO2, 3. H3O+ | 2-Lithio-5-methylbenzofuran | Alternative to Grignard, useful for specific substrates. imperial.ac.uk |

Multi-step Convergent and Divergent Synthesis Strategies

Convergent Synthesis: A convergent approach involves the synthesis of different fragments of the target molecule separately, which are then combined in the final steps. For this compound, a convergent strategy could involve the synthesis of a substituted phenol (B47542) and a side chain, followed by their coupling and subsequent cyclization. For example, starting from p-cresol, one could introduce a propargyl ether group, which then undergoes a Claisen rearrangement and intramolecular cyclization to form the 2-methylbenzofuran core. researchgate.net The carboxyl group can be introduced at a later stage.

Divergent Synthesis: A divergent strategy starts from a common intermediate that is then elaborated into a variety of derivatives. A modular synthetic route has been developed for the synthesis of C3-substituted benzofuran-2-carboxamide (B1298429) derivatives starting from benzofuran-2-carboxylic acid. nih.govdiva-portal.orgresearchgate.netnih.govchemrxiv.orgchemrxiv.org This approach utilizes an 8-aminoquinoline (AQ) directing group to facilitate palladium-catalyzed C-H arylation at the C3 position. nih.govdiva-portal.orgresearchgate.netnih.govchemrxiv.orgchemrxiv.org The directing group can then be removed or replaced via transamidation to generate a library of diverse benzofuran-2-carboxamides. nih.govdiva-portal.orgresearchgate.netnih.govchemrxiv.orgchemrxiv.org This strategy allows for the rapid generation of analogues of this compound with various substituents at the C3 position.

One-Pot Synthetic Procedures for Benzofuran-2-carboxylic Acid Derivatives

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. Several one-pot methods have been developed for the synthesis of benzofuran-2-carboxylic acid and its derivatives.

The aforementioned Perkin rearrangement can be performed as a one-pot reaction. nih.gov Another example involves the reaction of a salicylaldehyde with an α-bromo ester in the presence of a base like potassium carbonate in acetonitrile. niscair.res.in This reaction proceeds via in situ Williamson ether formation followed by an intramolecular condensation to form the benzofuran ring. Subsequent hydrolysis of the ester yields the carboxylic acid.

Tandem reactions, where multiple bond-forming events occur in a single pot without isolation of intermediates, are also powerful tools. For instance, a tandem in situ oxidative coupling and cyclization has been used to synthesize 5-hydroxybenzofurans. thieme-connect.com

Expedited and Emerging Synthetic Techniques

To accelerate the synthesis of this compound and its analogues, modern techniques such as microwave-assisted synthesis have been employed.

The microwave-assisted Perkin rearrangement of 3-bromocoumarins in the presence of sodium hydroxide and ethanol (B145695) provides a rapid and high-yielding route to benzofuran-2-carboxylic acids. nih.govnih.gov This method drastically reduces the reaction time from several hours to just a few minutes, with reported yields often exceeding 90%. nih.gov

Table 2: Microwave-Assisted Perkin Rearrangement of a Substituted 3-Bromocoumarin

| Precursor | Reagents | Conditions | Product | Yield | Reference |

| 3-Bromo-4-methyl-6,7-dimethoxycoumarin (B3039307) | NaOH, Ethanol | 300W, 79°C, 5 min | 5,6-Dimethoxy-3-methyl-benzofuran-2-carboxylic acid | 99% | nih.gov |

Emerging strategies also include the use of novel catalysts and reaction media to improve efficiency and selectivity. The development of new catalytic systems for C-H activation and carboxylation reactions holds promise for even more direct and sustainable syntheses of this compound in the future.

Microwave-Assisted Perkin Rearrangement Reactions

The Perkin rearrangement, a classic method for converting 3-halocoumarins into benzofuran-2-carboxylic acids, has been significantly enhanced through the use of microwave irradiation. nih.govnih.govwikipedia.org This rearrangement involves the base-catalyzed fission of the coumarin ring, followed by an intramolecular nucleophilic attack of the resulting phenoxide on the vinyl halide to form the benzofuran structure. nih.gov

Traditional methods for this rearrangement often require long reaction times, typically around three hours. nih.gov However, the application of microwave technology has been shown to expedite this process dramatically. For instance, the synthesis of a series of benzofuran-2-carboxylic acids from their corresponding 3-bromocoumarins was achieved in just five minutes with very high yields. nih.gov

In a specific example, the microwave-assisted Perkin rearrangement of 3-bromo-4-methyl-6,7-dimethoxycoumarin in the presence of ethanol and sodium hydroxide at a power of 300-400W and a temperature of 79°C resulted in a 99% yield of 5,6-dimethoxy-3-methyl-benzofuran-2-carboxylic acid. nih.gov This demonstrates the efficiency and high-yield potential of this modern synthetic approach. The optimized conditions of 300W for 5 minutes at 79°C have been successfully applied to synthesize a variety of benzofuran-2-carboxylic acid derivatives. nih.gov

Table 1: Comparison of Traditional vs. Microwave-Assisted Perkin Rearrangement

| Parameter | Traditional Method | Microwave-Assisted Method |

| Reaction Time | ~ 3 hours | 5 minutes |

| Yield | Variable | Very high (e.g., 99%) |

| Conditions | Conventional heating | Microwave irradiation (300W, 79°C) |

| Reference | nih.gov | nih.gov |

Claisen Rearrangement in Benzofuran Formation

The Claisen rearrangement, a -sigmatropic rearrangement, is a powerful tool in carbon-carbon bond formation and has been adapted for the synthesis of benzofuran scaffolds. libretexts.org This concerted, intramolecular pericyclic reaction typically involves the thermal rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. libretexts.org

While the classic Claisen rearrangement often requires high temperatures (100-200 °C) and extended reaction times, modern variations have been developed to proceed under milder conditions. libretexts.org For instance, the Ireland-Claisen rearrangement utilizes a strong base like lithium diisopropylamide to convert an allylic carboxylate into a γ,δ-unsaturated carboxylic acid via a silyl (B83357) ketene (B1206846) acetal (B89532) intermediate, often at room temperature. libretexts.org

In the context of benzofuran synthesis, a tandem approach combining a Claisen rearrangement with an intramolecular hydroaryloxylation of allyl phenyl ethers has been reported. rsc.org This method provides a novel route to dihydrobenzofurans, which can be further oxidized to the corresponding benzofurans. The use of catalysts like HZSM-5 in a hydrothermal medium has shown high catalytic activity in this tandem reaction. rsc.org

Nucleophilic Addition and Intramolecular Cyclization Pathways

The construction of the benzofuran ring system can also be achieved through pathways involving nucleophilic addition followed by intramolecular cyclization. These methods offer a versatile approach to a wide range of substituted benzofurans.

One such strategy involves the reaction of 2-(2-oxo-2-phenylethyl)benzonitriles with amines in the presence of trimethylaluminum (B3029685) (Me₃Al). beilstein-journals.org This process proceeds through a domino sequence of nucleophilic addition of the amine to the ketone, followed by an intramolecular cyclization of the resulting intermediate onto the nitrile group. This methodology has been successfully applied to the synthesis of various substituted 1-aminoisoquinolines, demonstrating the utility of the nitrile group as a precursor for heterocyclic ring formation. beilstein-journals.org While this example leads to isoquinolines, similar principles of intramolecular nucleophilic attack on a nitrile can be envisioned for the synthesis of nitrogen-containing benzofuran analogues.

Another established route to benzofuran-2-carboxylic acids involves the cyclization of a bromo derivative in the presence of a base. For example, a 3-bromo derivative of a coumarin ether can be cyclized using 10% ethanolic potassium hydroxide to yield the corresponding benzodifuran-2-carboxylic acid. nih.gov

Derivatization Strategies of the Carboxylic Acid Moiety

The carboxylic acid group at the 2-position of the 5-methylbenzofuran scaffold is a versatile handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives with potential biological activities. Key derivatization strategies include esterification, amidation, and halogenation.

Esterification for Benzofuran-2-carboxylic Acid Esters

Esterification of the carboxylic acid is a common strategy to modify the physicochemical properties of the parent molecule. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a widely used method. masterorganicchemistry.commasterorganicchemistry.com This equilibrium reaction is typically driven to completion by using an excess of the alcohol, which often serves as the solvent. masterorganicchemistry.commasterorganicchemistry.com Common acid catalysts include sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.com

The mechanism involves protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of water yield the ester. masterorganicchemistry.com

An alternative method for esterification involves reacting the carboxylic acid with dimethyl sulphate in the presence of a base like potassium carbonate in a solvent such as acetone. mdpi.com This method was used to obtain an ester derivative of 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid. mdpi.com

Amidation for Substituted Benzofuran-2-carboxylic Acid Amides

Amidation is a crucial derivatization strategy, as the amide bond is a key feature in many biologically active compounds. libretexts.org A common method for forming amides from carboxylic acids involves the use of coupling agents. For instance, the coupling of benzofuran-2-carboxylic acid with 8-aminoquinoline was achieved using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and N,N-diisopropylethylamine (DIPEA) in dichloromethane. nih.gov

Another approach involves the conversion of the carboxylic acid to a more reactive species, such as an acid chloride. Benzodifuran-2-carboxylic acid has been converted to its acid chloride using oxalyl chloride, which was then reacted with various amines in the presence of triethylamine to produce a series of amide derivatives. nih.gov

Direct amidation methods that avoid the need for stoichiometric coupling reagents are also being developed. Boron-based reagents, such as B(OCH₂CF₃)₃, have been shown to facilitate the direct formation of amides from carboxylic acids and amines. nih.gov Microwave-assisted direct amidation using catalytic amounts of ceric ammonium (B1175870) nitrate (B79036) (CAN) under solvent-free conditions has also emerged as a green and efficient method. mdpi.com

Table 2: Selected Amidation Methods for Benzofuran-2-carboxylic Acid Derivatives

| Reagents | Conditions | Product Type | Reference |

| Oxalyl chloride, then amine and triethylamine | Two-step process | Substituted amides | nih.gov |

| HATU, DIPEA, amine | One-pot coupling | Substituted amides | nih.gov |

| B(OCH₂CF₃)₃, amine | Direct amidation | Substituted amides | nih.gov |

| Ceric ammonium nitrate (catalytic), amine, microwave | Solvent-free, direct amidation | Substituted amides | mdpi.com |

Halogenation of Benzofuran-2-carboxylic Acid Scaffolds

Halogenation of the benzofuran ring system can significantly influence the biological activity of the resulting compounds. researchgate.net Bromination is a common halogenation reaction. For example, the bromination of an ester derivative of 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid was achieved using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄), resulting in the formation of a bromomethyl group at the 2-position. mdpi.com In another instance, bromination of an amide derivative of the same starting material with bromine in acetic acid led to the substitution of a bromine atom onto the benzene (B151609) ring. mdpi.com The presence of an activating group, such as a hydroxyl group at the 5-position, can direct electrophilic substitution to the ortho position on the benzene ring. mdpi.com

Pharmacological Investigations and Medicinal Chemistry of 5 Methylbenzofuran 2 Carboxylic Acid Derivatives

Anticancer and Cytotoxic Activities

Recent research has highlighted the potential of 5-Methylbenzofuran-2-carboxylic acid derivatives as effective anticancer agents. nih.govrsc.org These compounds have demonstrated the ability to inhibit the proliferation of various human cancer cell lines, showcasing their promise in the development of new cancer therapies. researchgate.net

Selective Cytotoxicity against Human Cancer Cell Lines

Studies have shown that derivatives of this compound exhibit selective cytotoxicity against a range of human cancer cell lines. For instance, certain derivatives have shown significant activity against leukemia (K562 and HL60) and cervical carcinoma (HeLa) cells, with IC50 values—the concentration required to inhibit the growth of 50% of cancer cells—ranging from 20 to 85 μM. Notably, some of these compounds have demonstrated selectivity, being more toxic to cancer cells than to normal cells. nih.gov

Halogenated derivatives, in particular, have shown promising results. For example, methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (compound 7) and methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (compound 8) were tested against a panel of seven human cancer cell lines. nih.gov Compound 7 was most effective against lung cancer cells (A549), while compound 8 showed significant activity against both A549 and liver cancer cells (HepG2). nih.gov Importantly, these compounds did not show toxicity towards normal human umbilical vein endothelial cells (HUVEC), indicating a high degree of selectivity for cancer cells. nih.gov

| Compound | Cancer Cell Line | IC50 (µM) |

| Benzofuran (B130515) Derivatives | Leukemia (K562) | 20-85 |

| Cervical Carcinoma (HeLa) | 20-85 | |

| Compound 7 | Lung (A549) | <10 |

| Compound 8 | Lung (A549) | <10 |

| Liver (HepG2) | <10 |

Structure-Activity Relationships (SAR) in Anticancer Benzofurans

The anticancer activity of benzofuran derivatives is highly dependent on their chemical structure, a concept known as structure-activity relationship (SAR). nih.govnih.gov Modifications to the benzofuran core can significantly impact the compound's cytotoxic potency and selectivity. nih.gov

Key SAR findings include:

Substitutions at the C-2 position: The presence of an ester or heterocyclic ring at this position has been found to be crucial for cytotoxic activity. nih.gov

Halogenation: The addition of halogen atoms like bromine, chlorine, or fluorine to the benzofuran ring often leads to a significant increase in anticancer activity. nih.govnih.gov This is attributed to the ability of halogens to form "halogen bonds," which can enhance the binding of the compound to its biological target. nih.gov The position of the halogen is also a critical determinant of its biological activity. nih.govnih.gov

Hybrid Structures: Combining the benzofuran moiety with other heterocyclic structures, such as chalcone (B49325), triazole, piperazine, and imidazole, has resulted in highly potent cytotoxic agents. nih.gov

N-phenethyl carboxamide group: The presence of this group has been shown to significantly enhance antiproliferative activity. mdpi.com This effect can be further boosted by substitutions on the N-phenethyl ring, such as a morpholinyl group at the para position. mdpi.com

Mechanism of Cytotoxicity Studies (e.g., Apoptosis Induction)

The cytotoxic effects of this compound derivatives are often mediated through the induction of apoptosis, a form of programmed cell death. nih.govfrontiersin.orgnih.gov

Studies have shown that these compounds can trigger apoptosis in cancer cells through various mechanisms:

Caspase Activation: Some benzofuran derivatives have been observed to significantly increase the activity of caspases 3 and 7, which are key executioner enzymes in the apoptotic pathway. nih.gov For example, one study found that a particular benzofuran derivative led to a nearly five-fold increase in caspase 3/7 activity in leukemia cells. nih.gov

Mitochondrial Pathway: Evidence suggests that the mitochondrial-dependent apoptosis pathway is involved. frontiersin.org This can include the suppression of anti-apoptotic proteins like Bcl-2 and the enhancement of pro-apoptotic protein expression. frontiersin.org

Reactive Oxygen Species (ROS) Accumulation: Some benzofuran derivatives can increase the levels of reactive oxygen species within cancer cells. nih.gov This accumulation of ROS can lead to cellular damage and promote cell death. nih.gov For instance, certain halogenated derivatives were found to increase the concentration of hydrogen peroxide (H2O2) and lead to elevated lipid peroxidation in liver and lung cancer cells. nih.gov

Cell Cycle Arrest: Some derivatives can cause cell cycle arrest, preventing cancer cells from dividing and proliferating. rsc.orgfrontiersin.org For example, a benzofuran-isatin conjugate was found to cause cell cycle arrest and induce apoptosis in colorectal cancer cells. frontiersin.org

Antimicrobial Potential

In addition to their anticancer properties, derivatives of this compound have also demonstrated significant antimicrobial activity, making them promising candidates for the development of new antibiotics and antifungals. mdpi.comnih.govrsc.org

Antibacterial Efficacy

Derivatives of this compound have shown efficacy against a range of bacterial strains. nih.govnih.gov The antibacterial activity is influenced by the specific substitutions on the benzofuran ring.

Key findings include:

Substitutions at C-3 and C-6: The nature of the substituent at these positions has been found to significantly impact antibacterial activity and strain specificity. nih.gov

Hydroxyl Group at C-6: Compounds with a hydroxyl group at the C-6 position have exhibited excellent antibacterial activity against various strains, with minimum inhibitory concentrations (MIC80) ranging from 0.78 to 3.12 μg/mL. nih.gov

Substitutions at C-2: The presence of phenyl, 5-methylfuran-2-yl, or 4-methoxyphenyl (B3050149) groups at the C-2 position has resulted in good antibacterial activity, with MIC80 values between 0.78 and 6.25 μg/mL. nih.gov

Bromo Substituents: Compounds with two bromo substituents, one on the C-5 position of the benzofuran ring and another on the C-4 position of a phenyl ring, have shown excellent antibacterial activity against all tested bacterial strains. nih.gov

Antifungal Properties

Derivatives of this compound have also been investigated for their antifungal properties and have shown promising results against various fungal species. nih.gov

Notable findings include:

Activity against Candida albicans: Several derivatives have demonstrated remarkable activity against Candida albicans, a common cause of fungal infections. nih.govnih.gov

Benzofuran-5-ol Derivatives: These compounds have been identified as potent antifungal agents, with some completely inhibiting the growth of all tested fungal species at MIC levels of 1.6-12.5 μg/mL, which is comparable or superior to the standard antifungal drug 5-fluorocytosine. nih.gov

2-Amino-4-arylthio-5-hydroxybenzofurans: Many of these derivatives have also shown potent antifungal activity against Candida krusei, Cryptococcus neoformans, and Aspergillus niger. nih.gov

Anti-inflammatory and Immunomodulatory Effects

Benzofuran-2-carboxylic acid derivatives have demonstrated significant anti-inflammatory and immunomodulatory properties. medcraveonline.comtaylorandfrancis.com These effects are often attributed to their ability to inhibit key enzymes and pathways involved in the inflammatory response. nih.gov

Studies have shown that certain fluorinated benzofuran and dihydrobenzofuran derivatives can suppress lipopolysaccharide (LPS)-stimulated inflammation in macrophages. nih.gov These compounds effectively inhibited the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2), leading to a decrease in the production of inflammatory mediators such as interleukin-6 (IL-6), chemokine (C-C) ligand 2 (CCL2), nitric oxide (NO), and prostaglandin (B15479496) E2 (PGE2). nih.gov The inhibitory concentrations (IC50) for these effects were found to be in the low micromolar range. nih.gov Furthermore, some of these novel benzofuran compounds directly inhibited COX activity and demonstrated anti-inflammatory effects in an in vivo model of inflammation. nih.gov

The anti-inflammatory potential of benzofuran derivatives is also linked to their ability to inhibit 5-lipoxygenase (5-LOX), an enzyme critical for the biosynthesis of leukotrienes. nih.gov Leukotrienes are potent mediators of inflammation and are implicated in conditions like asthma and allergic reactions. nih.gov By inhibiting 5-LOX, these compounds can mitigate the inflammatory cascade.

The structure-activity relationship of these compounds suggests that the presence of certain functional groups, such as fluorine, bromine, hydroxyl, and/or carboxyl groups, enhances their biological effects. nih.gov

Enzyme Inhibition Studies

The therapeutic potential of this compound and its derivatives is closely linked to their ability to inhibit various enzymes involved in pathological processes.

Leukotrienes are pro-inflammatory mediators synthesized from arachidonic acid by the enzyme 5-lipoxygenase (5-LOX). nih.govnih.gov Inhibition of 5-LOX is a key strategy for controlling inflammation. nih.gov Benzofuran derivatives have been identified as potent inhibitors of leukotriene biosynthesis. nih.gov

Studies on 2,3-dihydro-5-benzofuranols have shown that this ring system can serve as a template for designing antioxidant-based inhibitors of 5-LOX. nih.gov While the 2,3-dihydro-5-benzofuranol ring itself is not a highly potent inhibitor, its derivatives can exhibit significant activity. nih.gov The potency of these inhibitors is influenced by their lipophilicity, with more lipophilic compounds generally showing greater inhibition. nih.govnih.gov This is because the inhibitor needs to partition into the cell membrane to effectively interact with the enzyme. nih.gov The inhibitory mechanism is believed to involve the reduction of a radical species by the antioxidant inhibitor. nih.gov

Furthermore, research on 2-substituted 5-benzofuran hydroxamic acids has also demonstrated their 5-lipoxygenase inhibitory activities. acs.org

Transglutaminase 2 (TG2) is an enzyme implicated in various diseases, including certain cancers and inflammatory conditions. nih.govnih.gov The development of TG2 inhibitors is therefore an active area of research. While direct studies on this compound as a TG2 inhibitor are not prominent, the broader class of carboxylic acid-containing compounds has been explored.

For instance, novel peptidic irreversible inhibitors of TG2 have been developed by modifying a lead compound's scaffold with various amino acid residues and derivatizing the N-terminus with substituted phenylacetic acids. nih.gov These efforts have resulted in inhibitors with high efficiency. nih.gov Another line of research has shown that glucosamine (B1671600) can inhibit TG2 activity through direct contact. nih.gov

Structure-activity relationship studies on dihydroisoxazole-based TG2 inhibitors, which often incorporate a carboxylic acid moiety, have provided valuable insights into the structural requirements for potent and selective inhibition. nih.gov These studies highlight the importance of the carboxylic acid group and other structural features in achieving high affinity and reactivity towards the enzyme's active site. nih.gov

Derivatives of benzofuran-2-carboxylic acid have been investigated for their inhibitory activity against a range of other enzymes. nih.gov

Carbonic Anhydrase: Certain benzofuran-based carboxylic acid derivatives have been synthesized and evaluated as inhibitors of human carbonic anhydrase (CA) isoforms, particularly the cancer-related isoforms hCA IX and XII. acs.org Some of these compounds have shown submicromolar inhibitory constants (KIs) against hCA IX and have exhibited promising antiproliferative activity against breast cancer cell lines. acs.org The mechanism of inhibition often involves the carboxylic acid moiety interacting with the zinc ion in the enzyme's active site. nih.gov

Tyrosinase: Carboxylic acids, in general, have been shown to inhibit tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. nih.gov Their inhibitory mechanisms can be competitive or mixed-type, and some also exert their effect through acidification. nih.gov While specific studies on this compound are not detailed, the known activity of other carboxylic acids suggests a potential for this compound and its derivatives to also act as tyrosinase inhibitors. nih.gov

Topoisomerase I: The broad biological activity of benzofuran derivatives extends to the inhibition of enzymes like topoisomerase I, which is a target for anticancer drugs. nih.gov

Other Therapeutic Applications of Benzofuran-2-carboxylic Acid Derivatives

The versatile benzofuran-2-carboxylic acid scaffold has been explored for a multitude of other therapeutic applications beyond those previously mentioned. The inherent biological activity of the benzofuran nucleus makes it a privileged structure in medicinal chemistry. taylorandfrancis.com

Derivatives have been investigated for their potential as:

Anticancer agents: Besides their role as enzyme inhibitors, some benzofuran derivatives have shown direct cytotoxic effects against various cancer cell lines, including leukemia and cervical carcinoma.

Antimicrobial agents: The antimicrobial properties of these compounds have been noted against various bacterial strains.

Neuroprotective agents: Certain benzofuran-2-carboxamide (B1298429) derivatives have been synthesized and shown to protect neuronal cells from excitotoxic damage. nih.gov

Thromboxane (B8750289) A2 synthase inhibitors: 5-(3-Pyridylmethyl)benzofuran-2-carboxylic acids have been identified as selective inhibitors of thromboxane A2 synthase, an enzyme involved in platelet aggregation. nih.gov

The wide array of biological activities associated with benzofuran-2-carboxylic acid derivatives underscores their importance as a lead structure for the development of new therapeutic agents for a diverse range of diseases. nih.govnih.gov

Antiviral Activity (including Anti-HIV)

The benzofuran nucleus is a constituent of many natural and synthetic compounds with diverse biological activities, including antiviral properties. rsc.orgmdpi.com Chalcones, which are α, β-unsaturated carbonyl compounds, have also demonstrated a broad spectrum of pharmacological effects, including antiviral and anti-HIV activity. xisdxjxsu.asia

Recent studies have focused on the development of novel benzofuran derivatives with antiviral capabilities. For instance, a series of 5-arylbenzofuran-2-carbaldehyde derivatives were synthesized and evaluated for their in ovo antiviral activity against Avian Influenza Virus (AIV) H9N2 and Infectious Bronchitis Virus (IBV). xisdxjxsu.asia Several of these compounds showed significant activity, with some completely inhibiting the hemagglutination (HA) titer of AIV H9N2. xisdxjxsu.asia Specifically, compounds 3, 4, 6, 10, 12, 13, and 17 from this series maintained an HA titer of 0 after viral challenge. xisdxjxsu.asia Against IBV, compounds 5, 9, 13, and 16 were particularly effective, also showing a titer of zero. xisdxjxsu.asia

Furthermore, some benzofuran derivatives have been identified as agonists of the Stimulator of Interferon Genes (STING) pathway, which plays a crucial role in the innate immune response to viral infections. nih.gov By activating STING, these compounds can induce the production of type I interferons and inhibit viral replication, demonstrating broad-spectrum antiviral potential. nih.gov For example, certain benzofuran derivatives have shown the ability to inhibit the replication of human coronavirus 229E and SARS-CoV-2 at micromolar and nanomolar concentrations, respectively. nih.gov This antiviral action is dependent on the induction of phospho-IRF3 nuclear localization, a key step in the STING signaling pathway. nih.gov

It is important to note that while the broader class of benzofurans has shown antiviral promise, specific data on the anti-HIV activity of this compound derivatives is not extensively detailed in the provided search results. However, the general antiviral and immunomodulatory properties of the benzofuran scaffold suggest a potential avenue for future investigation in this area. rsc.org

| Compound | Virus | Activity (HA Titer) |

| 3, 4, 6, 10, 12, 13, 17 | Avian Influenza Virus (AIV) H9N2 | 0 |

| 9 | Avian Influenza Virus (AIV) H9N2 | 2 |

| 5, 9, 13, 16 | Infectious Bronchitis Virus (IBV) | 0 |

| Data sourced from a study on the in ovo antiviral activity of synthesized chalcone derivatives of 5-arylbenzofuran-2-carbaldehydes. xisdxjxsu.asia |

Antioxidant Activity

Benzofuran derivatives are recognized for their antioxidant properties. rsc.orgnih.gov The antioxidant potential of these compounds is often attributed to their ability to scavenge free radicals and chelate metal ions. rsc.orgresearchgate.net

Several studies have highlighted the antioxidant capacity of various benzofuran derivatives. For instance, new benzofuran compounds isolated from D. latifolia exhibited moderate antioxidant activity in a DPPH free radical scavenging test, with an IC50 value of 96.7 ± 8.9 μM. rsc.org Similarly, certain 1,3-benzofuran derivatives have shown antioxidant activities with EC50 values in the millimolar range. rsc.org

Benzofuran-2-carboxamide derivatives have also been investigated for their antioxidant effects. rsc.org One such derivative demonstrated a 62% inhibition of lipid peroxidation (LPO) and a 23.5% inhibition of DPPH radical formation at a concentration of 100 μM. rsc.org Furthermore, a series of substituted benzofuran derivatives showed excellent antioxidant activity at concentrations of 50, 100, and 200 μg/mL, with L-ascorbic acid used as a positive control. rsc.org

The structural features of benzofuran derivatives play a crucial role in their antioxidant activity. The presence and position of hydroxyl groups on the arylidene moiety of benzofuran hydrazones significantly influence their radical-scavenging ability. researchgate.net For example, a 2-hydroxy-4-(diethylamino)benzylidene derivative of benzofuran hydrazone displayed high antioxidant activity. researchgate.net

| Derivative Type | Assay | Activity |

| Benzofuran from D. latifolia | DPPH Scavenging | IC50: 96.7 ± 8.9 μM rsc.org |

| 1,3-Benzofuran derivatives | Antioxidant Activity | EC50: 8.27 - 10.59 mM rsc.org |

| Benzofuran-2-carboxamide derivative | Lipid Peroxidation Inhibition | 62% at 100 μM rsc.org |

| Benzofuran-2-carboxamide derivative | DPPH Radical Formation Inhibition | 23.5% at 100 μM rsc.org |

| This table summarizes the antioxidant potential of various benzofuran derivatives as reported in scientific literature. |

Antidiabetic Activity

The potential of furan-2-carboxylic acid derivatives in the management of type 2 diabetes mellitus (T2DM) has been explored through phenotypic screening. nih.gov Excessive gluconeogenesis is a key factor in the hyperglycemia observed in T2DM. nih.gov

A study focused on identifying compounds that inhibit gluconeogenesis led to the discovery of a lead compound, SL010110. nih.gov Further structure-activity relationship (SAR) studies on this lead resulted in the identification of compound 10v , a furan-2-carboxylic acid derivative. nih.gov Compound 10v demonstrated improved anti-gluconeogenesis potency and better pyruvate (B1213749) tolerance compared to the initial lead. nih.gov

In vivo studies in animal models showed that a 5 mg/kg dose of 10v significantly reduced both non-fasting and fasting blood glucose levels, highlighting its potential as a promising candidate for T2DM treatment. nih.gov The mechanism of action for these compounds appears to be distinct from that of metformin. nih.gov

While this research provides a strong basis for the antidiabetic potential of furan-2-carboxylic acid derivatives, more specific investigations into this compound derivatives are needed to fully understand their efficacy in this therapeutic area.

Antitubercular Activity

Benzofuran derivatives have been investigated for their activity against Mycobacterium tuberculosis. nih.gov A series of benzofuran-3-carbohydrazide derivatives were synthesized and evaluated for their in vitro inhibitory activity against the H37Rv strain of M. tuberculosis. nih.gov

Among the synthesized compounds, two derivatives, compound 3 and compound 4 , were identified as the most active, with minimum inhibitory concentrations (MIC) of 8 μg/mL and 2 μg/mL, respectively. nih.gov These findings suggest that the benzofuran scaffold can be a valuable starting point for the development of new antitubercular agents. nih.gov

Central Nervous System Disorders (e.g., α2C-adrenergic receptor antagonism, Alzheimer's disease)

Derivatives of this compound have shown potential in addressing central nervous system (CNS) disorders, including Alzheimer's disease and conditions modulated by the α2C-adrenergic receptor. nih.govijpsonline.comnih.gov

α2C-Adrenergic Receptor Antagonism:

The α2C-adrenoceptor is implicated in the pathophysiology of various psychiatric illnesses. nih.gov Selective antagonists of the α2C-AR are being investigated for their therapeutic potential. While specific derivatives of this compound as α2C-AR antagonists were not detailed in the provided search results, the broader class of benzofurans has been explored for CNS activity. nih.govgoogle.com The development of selective α2C-AR antagonists like ORM-12741, which is in clinical trials for Alzheimer's disease, highlights the therapeutic relevance of this target. nih.gov

Alzheimer's Disease:

The multifactorial nature of Alzheimer's disease (AD) has prompted the development of multi-target-directed ligands. nih.govsemanticscholar.org Benzofuran derivatives have emerged as a promising scaffold in this area. ijpsonline.comnih.gov

Several 2-arylbenzofuran derivatives have been synthesized and evaluated for their potential to combat AD. nih.govsemanticscholar.org For instance, compound 8 , a 2-arylbenzofuran derivative, exhibited multiple anti-AD effects. It demonstrated the ability to inhibit butyrylcholinesterase (BChE), offered neuroprotection against Aβ1-42 oligomers, and acted as a potent and selective CB2 receptor ligand with immunomodulatory properties. nih.gov Another derivative, compound 10 , was identified as a potent CB2 inverse agonist with promising immunomodulatory effects. nih.gov

Further research into 2-arylbenzofuran derivatives revealed compounds with dual inhibitory activity against cholinesterases and β-secretase (BACE1), another key enzyme in AD pathology. semanticscholar.org One compound, compound 20 , showed an IC50 value for acetylcholinesterase (AChE) inhibition of 0.086 ± 0.01 μmol·L⁻¹, which is comparable to the approved drug donepezil. researchgate.net

Additionally, novel benzofuran-3-yl-methyl and aliphatic azacyclic derivatives have been designed and synthesized. acs.org Compound 4m from this series, containing N-(2-hydroxyethyl)piperazine and benzofuran moieties, was found to be the most potent, effectively occupying the substrate channel of the AChE enzyme and the catalytic cleft of the BACE-1 enzyme. acs.org

| Compound | Target(s) | Key Findings | Reference |

| Compound 8 | Butyrylcholinesterase, Aβ1-42 oligomers, CB2 receptor | Inhibits BChE, neuroprotective, potent and selective CB2 ligand. nih.gov | nih.gov |

| Compound 10 | CB2 receptor | Potent CB2 inverse agonist with immunomodulatory properties. nih.gov | nih.gov |

| Compound 20 | Acetylcholinesterase, BACE1 | IC50 for AChE inhibition: 0.086 ± 0.01 μmol·L⁻¹. researchgate.net | researchgate.net |

| Compound 4m | Acetylcholinesterase, BACE-1 | Potently occupies the substrate channel of AChE and the catalytic cleft of BACE-1. acs.org | acs.org |

| This table highlights the multi-target potential of various benzofuran derivatives in the context of Alzheimer's disease research. |

Ligand-Target Interactions and Binding Site Analysis

The therapeutic effects of this compound derivatives are intrinsically linked to their interactions with specific biological targets. Understanding these interactions at a molecular level is crucial for rational drug design and optimization.

In the context of Alzheimer's disease, molecular docking studies have provided insights into how benzofuran derivatives bind to key enzymes. For example, compound 4m , a benzofuran-3-yl-methyl derivative, effectively occupies the substrate channel of the acetylcholinesterase (AChE) enzyme and the catalytic cleft of the BACE-1 enzyme. acs.org This dual-binding capability is a desirable feature for a multi-target anti-Alzheimer's drug. The interaction analysis revealed that the N-(2-hydroxyethyl)piperazine and benzofuran moieties of 4m are critical for its potent inhibitory activity. acs.org Similarly, docking studies of other 2-arylbenzofuran derivatives have been performed to elucidate their interactions within the active sites of AChE and BACE1, aiding in the screening of dual-target inhibitors. semanticscholar.orgresearchgate.net

For antiviral applications, the interaction of benzofuran derivatives with the STING protein has been investigated. nih.gov Docking studies have been employed to predict the putative binding mode of these compounds to STING, helping to explain their ability to act as agonists and induce an interferon response. nih.gov The specific protein-ligand interaction was confirmed by the lack of activity in the presence of a mutated, inactive STING protein. nih.gov

The structural features of this compound itself, such as the methyl group at the 5-position, can influence its reactivity and binding affinity. The methyl group can enhance steric hindrance, affecting electrophilic substitution at adjacent sites. Modifications to this core structure, such as the introduction of methoxy (B1213986) or bromo groups, can alter hydrogen-bonding and halogen-bonding potential, respectively, thereby influencing receptor binding and cellular permeability.

Applications Beyond Medicinal Chemistry

Materials Science

The rigid, planar structure of the benzofuran (B130515) core, combined with the reactive carboxylic acid group, makes 5-Methylbenzofuran-2-carboxylic acid an attractive monomer and building block for advanced materials.

The dicarboxylic acid functionality of compounds structurally similar to this compound, such as 2,5-furandicarboxylic acid (FDCA), has been extensively studied for the synthesis of high-performance polymers. These furan-based polymers are positioned as renewable alternatives to petroleum-derived plastics. rsc.orgresearchgate.net

Polyamides: Research into FDCA has shown its potential in creating polyamides with high thermal stability and mechanical strength, comparable to commercially available polyphthalamides (PPAs). rsc.org The synthesis of poly(hexamethylene furanamide) (PA6F) from FDCA showcases the viability of furan-based monomers in engineering plastics. rsc.org

Polyarylates and Polyesters: The structural resemblance of furan-based dicarboxylic acids to terephthalic acid (TPA), a key component in many commercial polyesters, has driven significant research. researchgate.net Polyesters derived from FDCA, such as poly(ethylene 2,5-furandicarboxylate) (PEF), are being developed as bio-based alternatives to PET. mdpi.com Copolymerization of FDCA-based polyesters with various aliphatic monomers allows for the fine-tuning of material properties, including thermal stability and biodegradability. mdpi.com

Table 1: Comparison of Furan-Based and Terephthalate-Based Polyesters

| Polymer | Monomers | Key Properties |

|---|---|---|

| Poly(ethylene terephthalate) (PET) | Ethylene glycol, Terephthalic acid | High strength, clarity, good barrier properties |

| Poly(ethylene furanoate) (PEF) | Ethylene glycol, 2,5-Furandicarboxylic acid | Improved gas barrier properties compared to PET, bio-based |

The fused-ring system of the benzofuran moiety is a feature found in many organic semiconductors. These materials are crucial for the development of flexible and low-cost electronic devices.

Organic Field-Effect Transistors (OFETs): Five-ring-fused organic semiconductors, a class of materials that includes structures analogous to benzofuran derivatives, have demonstrated high charge carrier mobilities, a key performance metric for transistors. rsc.org Molecular engineering of these fused-ring systems is a strategy to enhance stability and performance. rsc.org

Organic Light-Emitting Diodes (OLEDs): The development of novel organic materials is central to advancing OLED technology. While direct application of this compound in OLEDs is not extensively documented, its structural motifs are relevant to the design of new emitter and host materials.

The chromophoric nature of the benzofuran ring system makes it a candidate for applications involving the absorption and transfer of light energy.

Dye-Sensitized Solar Cells (DSSCs): Organic dyes are a critical component of DSSCs, responsible for light harvesting. Sensitizers based on benzo[1,2-b:4,5-b′]difuran have shown promising power conversion efficiencies and high open-circuit voltages. rsc.org Squaraine dyes, which can incorporate heterocyclic components, have also been developed as near-IR sensitizers for panchromatic DSSCs. rsc.org

Agrochemical Research

The carboxylic acid functional group is a significant scaffold in the development of agrochemicals. researchgate.net The ionization of this group at physiological pH can enhance water solubility, a desirable trait for the delivery of active compounds. researchgate.net While specific research on this compound in agrochemicals is not widely published, related benzofuran and pyrazole (B372694) derivatives have shown potential as active constituents in this field. researchgate.net The structural similarity to other biologically active heterocycles suggests its potential as a lead compound for the discovery of new herbicides, fungicides, or insecticides.

Role as Chemical Building Blocks and Intermediates in Organic Synthesis

This compound serves as a valuable intermediate in the synthesis of more complex molecules. The carboxylic acid and the benzofuran ring can undergo a variety of chemical transformations, making it a versatile starting material. chemicalbook.com

The synthesis of benzofuran-2-carboxylic acid derivatives is often achieved through methods like the Perkin rearrangement of 3-halocoumarins, a reaction that can be significantly expedited using microwave assistance. nih.gov This efficient synthesis provides access to a range of benzofuran scaffolds for further chemical exploration. nih.gov These scaffolds are considered crucial intermediates for the synthesis of various physiologically active heterocyclic compounds. researchgate.net

Table 2: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C10H8O3 |

| Molecular Weight | 176.17 g/mol |

| Melting Point | 238-240 °C sigmaaldrich.com |

| Boiling Point | 332.1 °C at 760 mmHg sigmaaldrich.com |

| IUPAC Name | 5-methyl-1-benzofuran-2-carboxylic acid sigmaaldrich.com |

Future Research Directions and Open Questions for 5 Methylbenzofuran 2 Carboxylic Acid

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The synthesis of benzofuran-2-carboxylic acid derivatives is pivotal for the creation of molecules with potential applications in treating cancer and central nervous system disorders. nih.gov Traditional synthetic routes, such as the Friedel-Crafts acylation of benzofuran-2-carboxylic acid followed by alkaline hydrolysis, have been established. However, these methods often require stringent conditions and may not align with the principles of green chemistry.

A significant advancement in the synthesis of these compounds is the use of microwave-assisted reactions. The Perkin rearrangement, which converts 3-halocoumarins into benzofuran-2-carboxylic acids, has been expedited dramatically using this technology. nih.gov Conventional methods require approximately three hours, whereas microwave irradiation at 300W completes the reaction in just five minutes, achieving yields of up to 99%. nih.gov This method represents a more efficient and sustainable protocol for preparing the benzofuran-2-carboxylic acid core. nih.gov

Future research will likely focus on optimizing these microwave-assisted protocols and exploring other sustainable methodologies. This includes the use of environmentally benign solvents, catalyst-free reactions, and one-pot syntheses that reduce waste and energy consumption. researchgate.net For example, a direct thermal one-pot cyclization with propargyl bromide has been used to create a similar benzofuran (B130515) structure, which can then be hydrolyzed to the carboxylic acid. unimi.it

Table 1: Comparison of Synthetic Methods for Benzofuran-2-Carboxylic Acid Derivatives

| Method | Reaction Time | Yield | Key Features |

|---|---|---|---|

| Conventional Perkin Rearrangement | ~ 3 hours | High | Base-catalyzed ring contraction of 3-halocoumarins. nih.gov |

| Microwave-Assisted Perkin Rearrangement | 5 minutes | Up to 99% | Rapid, efficient, and high-yielding. nih.gov |

| Friedel-Crafts Acylation & Hydrolysis | Multi-step | >75% | A typical route involving methylation and subsequent hydrolysis. |

Deepening Mechanistic Understanding of Biological Activities

Derivatives of 5-Methylbenzofuran-2-carboxylic acid have demonstrated a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.net However, the precise molecular mechanisms underlying these effects are often not fully elucidated, presenting a significant area for future research.

For instance, certain benzofuran derivatives are known to exhibit anti-inflammatory effects by inhibiting the 5-lipoxygenase (5-LOX) enzyme, which is crucial in the biosynthesis of inflammatory leukotrienes. The anticancer activity of some derivatives has been linked to the induction of apoptosis and the generation of reactive oxygen species (ROS) in cancer cell lines. researchgate.net Amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid have shown significant cytotoxicity against lung (A549) and breast (MCF7) cancer cells, with further studies pointing towards their cytostatic potential. researchgate.net

Future investigations should aim to:

Identify the specific binding sites and interactions of these compounds with their target enzymes or receptors.

Elucidate the downstream signaling pathways affected by the compound's activity.

Understand how the benzofuran scaffold contributes to target engagement and biological response.

Preliminary studies on the structure-activity relationship (SAR) have indicated that the ester group at the C-2 position is a key site for cytotoxic activity. rsc.org A deeper mechanistic understanding will be crucial for the rational design of more effective and safer therapeutic agents.

Rational Design of Highly Potent and Selective Derivatives

The this compound scaffold is a versatile platform for the rational design of new therapeutic agents. By modifying its structure, researchers can fine-tune its biological activity, potency, and selectivity. rsc.org Structure-activity relationship (SAR) studies are essential in this process, correlating changes in chemical structure with biological effects.

Key areas for modification and future design include:

Substitution on the Benzene (B151609) Ring: The introduction of different functional groups on the benzene portion of the benzofuran ring can significantly impact activity. For example, the position of the methyl group influences steric hindrance, while adding electron-donating or electron-withdrawing groups can alter the electronic properties and reactivity of the molecule.

Modification of the Carboxylic Acid Group: Converting the carboxylic acid to amides, esters, or coupling it with other heterocyclic moieties has proven to be a successful strategy. rsc.orgresearchgate.net Amide derivatives of 3-methyl-benzofuran-2-carboxylic acid linked to aryl sulfonamide piperazines and aryl hydrazides have yielded compounds with excellent anticancer activity. researchgate.net

Introduction of Halogens: Halogenation, such as bromination at specific positions, can increase halogen-bonding potential, which is a valuable interaction in the design of inhibitors for targets like kinases.

Recent research has focused on designing benzofuran derivatives as inhibitors for specific targets like cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. nih.gov These rationally designed compounds have shown potent inhibitory activity and promising cytotoxicity against various cancer cell lines, while also demonstrating selectivity for cancerous cells over normal cells. nih.gov

Table 2: Examples of Designed Benzofuran Derivatives and Their Activity

| Derivative Type | Target/Activity | Key Findings | Reference |

|---|---|---|---|

| Amide Derivatives | Anticancer (Lung & Breast) | Compound 12b showed an IC50 of 0.858 µM against the A549 lung cancer cell line. | researchgate.net |

| Piperazinylmethyl Derivatives | CDK2 Inhibition | Compounds 9h and 11d showed potent CDK2 inhibition (IC50 of 40.91 nM and 41.70 nM, respectively). | nih.gov |

| Phenylamide Derivatives | Anticancer (General) | Compound 35 showed significant growth inhibitory activity with GI50 values as low as 2.74 µM. | rsc.org |

Investigation of New Pharmacological Targets

While much research has focused on established targets like kinases and inflammatory enzymes, the benzofuran scaffold holds promise for modulating novel pharmacological targets. rsc.orgnih.gov An exciting future direction is the exploration of entirely new therapeutic applications for derivatives of this compound.

A recent breakthrough was the identification of benzofuran-2-carboxylic acid derivatives as potent inhibitors of Lymphoid-tyrosine phosphatase (LYP), also known as PTPN22. nih.gov LYP is a critical regulator in the T-cell receptor (TCR) signaling pathway and a promising target for cancer immunotherapy. Inhibitors D34 and D14 were found to suppress tumor growth in mouse models by enhancing antitumor immunity, including T-cell activation. nih.gov This study opens the door for developing LYP-targeted therapies and demonstrates the potential for combining these new agents with existing PD-1/PD-L1 blockade immunotherapies. nih.gov

Another novel target is Mycobacterium protein tyrosine phosphatase B (mPTPB), a virulence factor in tuberculosis. nih.gov A benzofuran salicylic (B10762653) acid scaffold was successfully transformed into a highly potent and selective mPTPB inhibitor, validating the concept that inhibiting this enzyme could be a new therapeutic strategy for treating tuberculosis. nih.gov

Future research should continue to screen this compound and its derivatives against a wide array of biological targets to uncover new therapeutic opportunities.

Development of Advanced Analytical Techniques for Comprehensive Characterization

The precise characterization of this compound and its derivatives is fundamental to both synthesis and biological evaluation. The development and application of advanced analytical techniques are crucial for confirming molecular structure, determining purity, and identifying impurities. unimi.it

Standard characterization relies on a suite of spectroscopic and chromatographic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure, with specific signals confirming the presence of the aromatic protons (δ 6.8–7.5 ppm) and the methyl group. nih.gov Two-dimensional NMR techniques like COSY, HSQC, and HMBC are used for more complex structural assignments. unimi.it

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), provides exact molecular weight and fragmentation patterns, confirming the elemental composition. unimi.itnih.gov

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify functional groups, such as the characteristic carboxylic acid C=O stretch around 1700 cm⁻¹.

High-Performance Liquid Chromatography (HPLC): HPLC is the standard for assessing the purity of synthetic batches, often with a limit of detection around 0.1% for residual starting materials.

Single-Crystal X-ray Diffraction: This powerful technique provides unambiguous confirmation of the three-dimensional molecular structure, including the planar benzofuran core and the precise position of all substituents. unimi.itamazonaws.com

Future work in this area may involve developing more sensitive liquid chromatography-mass spectrometry (LC-MS) methods for quantifying these compounds and their metabolites in biological samples, which is essential for pharmacokinetic and pharmacodynamic studies. mdpi.com Improving methods for detecting and quantifying trace impurities, such as regioisomers or byproducts from synthesis, remains an important goal.

Table 3: Analytical Techniques for the Characterization of this compound

| Technique | Purpose | Information Obtained |

|---|---|---|

| ¹H and ¹³C NMR | Structural Elucidation | Confirms the chemical structure and connectivity of atoms. nih.gov |

| Mass Spectrometry (MS) | Molecular Weight & Formula | Provides exact mass and elemental composition. unimi.itnih.gov |

| FT-IR Spectroscopy | Functional Group Identification | Confirms the presence of key functional groups like C=O and O-H. |

| HPLC | Purity Assessment | Quantifies the compound and detects impurities. |

| X-ray Diffraction | 3D Structure Confirmation | Determines the precise spatial arrangement of atoms in a crystal. unimi.itamazonaws.com |

Q & A

Q. What are the key physicochemical properties of 5-Methylbenzofuran-2-carboxylic acid, and how are they experimentally determined?

The molecular formula is C10H8O3 with a molecular weight of 176.17 g/mol . Key properties include solubility in polar solvents (e.g., ethanol, DMSO) and a melting point range of 192–196°C, determined via differential scanning calorimetry (DSC). Structural confirmation employs <sup>1</sup>H/<sup>13</sup>C NMR (e.g., aromatic proton signals at δ 6.8–7.5 ppm) and FT-IR (carboxylic acid C=O stretch at ~1700 cm<sup>-1</sup>). Purity is assessed using HPLC with UV detection at 254 nm .

Q. What synthetic routes are commonly used to prepare this compound?

A typical route involves:

Friedel-Crafts acylation : Methylation of benzofuran-2-carboxylic acid using methyl chloride in the presence of AlCl3.

Alkaline hydrolysis : Treatment with aqueous NaOH to yield the carboxylic acid.

Reaction optimization includes temperature control (60–80°C) and solvent selection (e.g., dichloromethane for acylation). Yields >75% are achievable with recrystallization from ethanol/water mixtures for purification .

Q. How is the compound characterized for structural integrity in academic research?

Standard protocols include:

- Single-crystal X-ray diffraction to confirm the planar benzofuran core and substituent positions .

- Mass spectrometry (ESI-TOF) for molecular ion ([M-H]<sup>-</sup> at m/z 175.04) and fragmentation patterns.

- Elemental analysis (C, H, O) to validate stoichiometry .

Advanced Research Questions

Q. How do substituent modifications (e.g., methyl group position) influence the compound’s reactivity in medicinal chemistry?

The methyl group at position 5 enhances steric hindrance, reducing electrophilic substitution at adjacent sites. For example:

- Methoxy derivatives (e.g., 5-Methoxybenzofuran-2-carboxylic acid) show altered hydrogen-bonding capacity, affecting receptor binding.

- Bromination at position 7 (via NBS in CCl4) increases halogen-bonding potential, useful in kinase inhibitor design. SAR studies correlate logP values (2.1–3.5) with cellular permeability .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

Discrepancies in antimicrobial IC50 values (e.g., 10–50 µM) may arise from:

- Assay conditions : Varying pH (5.5 vs. 7.4) impacts ionization of the carboxylic acid group.

- Compound stability : Degradation under UV light or prolonged storage (addressed via LC-MS stability studies).

Standardized protocols (e.g., CLSI guidelines) and orthogonal assays (MIC + time-kill curves) are recommended for validation .

Q. How can computational methods guide the design of this compound derivatives?

- Docking studies : Predict binding to dihydroorotate dehydrogenase (DHODH) using Glide or AutoDock.

- DFT calculations : Optimize substituent electronic effects (e.g., methyl vs. trifluoromethyl) on frontier molecular orbitals.

- MD simulations : Assess solvation effects on bioavailability (e.g., water-octanol partitioning) .

Q. What analytical techniques are critical for detecting trace impurities in synthetic batches?

Q. How does the compound’s stability under physiological conditions impact in vivo studies?

- pH-dependent degradation : Rapid decarboxylation occurs in acidic environments (e.g., stomach pH 1.5), necessitating enteric coatings.

- Metabolic profiling : Liver microsome assays reveal CYP450-mediated oxidation to hydroxylated metabolites.

Stabilization strategies include prodrug formulations (e.g., ethyl ester derivatives) .

Methodological Tables

Q. Table 1. Comparative Reactivity of this compound Derivatives

| Derivative | Reaction Type | Conditions | Major Product | Yield (%) |

|---|---|---|---|---|

| 5-Methyl-7-bromo | Electrophilic Sub. | NBS, CCl4, 70°C | Brominated at C7 | 82 |

| Ethyl Ester | Esterification | SOCl2, EtOH, reflux | Ethyl ester | 90 |

| Amide | Coupling (EDC/HOBt) | DMF, RT, 12h | Primary amide | 68 |

Q. Table 2. Analytical Parameters for Purity Assessment

| Technique | Parameter | Value | Reference Standard |

|---|---|---|---|

| HPLC-UV | Retention Time | 8.2 min (C18, 70:30 ACN:H2O) | USP grade benzoic acid |

| GC-MS | Column | DB-5MS (30m × 0.25mm) | NIST 14 library |

| Elemental Analysis | % C | 68.18 (Calc: 68.18) | Sigma-Aldrich Certified |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |